molecular formula C12H14O3 B3167646 2-Allyl-3,4-dimethoxybenzaldehyde CAS No. 92345-90-9

2-Allyl-3,4-dimethoxybenzaldehyde

Cat. No. B3167646
CAS RN: 92345-90-9
M. Wt: 206.24 g/mol
InChI Key: XZIFTHYDTZQGIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

2-Allyl-3,4-dimethoxybenzaldehyde is a solid substance with an off-white appearance . It has a melting point range of 42 - 45 °C and a boiling point of 281 °C at 760 mmHg . The flash point is greater than 112 °C .

Scientific Research Applications

Organic Material Synthesis

The compound has been used in the synthesis of organic material 3,4-dimethoxybenzaldehyde-2,4-dinitroaniline . This organic material was synthesized and a single crystal was grown by slow evaporation technique . The crystal belongs to the monoclinic system with the centrosymmetric space group P 2 1 / n .

Optical Property Analysis

The optical property of the grown crystal was analyzed by UV–Vis–NIR studies . This analysis determined the optical band gap, the refractive index, the optical conductivity, and the Urbach energy . The photoluminescence (PL) studies show that the grown crystal has green color emission .

Thermal Property Analysis

The thermal property of the grown crystal was analyzed by thermogravimetric (TG) and differential thermal analyses (DTA) . The kinetic parameters such as the activation energy, frequency factor, entropy, enthalpy, and Gibbs-free energy are computed from TGA data using Coats–Redfern method .

Dielectric Studies

The dielectric studies were analyzed by using the parallel plate capacitor method . The activation energy is calculated from Arrhenius plot . The electronic properties such as the plasma energy, the Penn gap, the Fermi energy, and the electronic polarizability are calculated .

Nonlinear Optical Properties

The third order nonlinear optical properties of 3,4-dimethoxybenzaldehyde-2,4-dinitroaniline was measured by the Z-scan technique using 532 nm diode pumped continuous wave (CW) Nd:YAG laser . Nonlinear optical materials have the ability to generate new electromagnetic fields with changed frequencies, phases, and other physical properties .

Reaction Mechanism Study

The compound has been used in the study of the reaction mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1- (3′,4′-Dimethoxyphenyl)Propene . This study was performed to gain insight about the non-enzymatic steps involved in the reaction mechanism of VAD formation from DMPP using LiP as a catalyst .

Safety and Hazards

2-Allyl-3,4-dimethoxybenzaldehyde is considered hazardous. It is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid breathing dust .

properties

IUPAC Name

3,4-dimethoxy-2-prop-2-enylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-4-5-10-9(8-13)6-7-11(14-2)12(10)15-3/h4,6-8H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIFTHYDTZQGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)CC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Allyl-3,4-dimethoxybenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Allyl-3,4-dimethoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Allyl-3,4-dimethoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Allyl-3,4-dimethoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Allyl-3,4-dimethoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Allyl-3,4-dimethoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Allyl-3,4-dimethoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.